3-Hydroxy-3,3-diphenylpropanoic acid is a β-hydroxy-β-aryl propanoic acid. These types of compounds are structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen. [] This structural similarity suggests potential anti-inflammatory activity. [] It is a non-chiral compound, unlike many related molecules. []
3-Hydroxy-3,3-diphenylpropanoic acid is an organic compound with the molecular formula and a molecular weight of 242.27 g/mol. This compound is classified as a hydroxy acid and is notable for its role in various chemical syntheses and applications in medicinal chemistry. The compound's structure features a central propanoic acid backbone substituted with two phenyl groups and a hydroxyl group, contributing to its unique chemical properties.
3-Hydroxy-3,3-diphenylpropanoic acid can be sourced from various chemical suppliers and is classified under several categories, including:
The synthesis of 3-hydroxy-3,3-diphenylpropanoic acid can be achieved through several methods, primarily involving multi-step organic reactions. A notable synthetic route involves the following key steps:
The synthesis typically requires careful control of temperature and pH at various stages to ensure high yields and purity. For instance, maintaining temperatures between -10°C to -5°C during certain reactions helps prevent side reactions .
The molecular structure of 3-hydroxy-3,3-diphenylpropanoic acid features:
This structural arrangement contributes to its physical properties and reactivity.
Key data points include:
The compound participates in various chemical reactions typical of hydroxy acids, including:
These reactions are often facilitated by catalysts or specific reaction conditions such as temperature and solvent choice. For example, esterification may require acidic conditions or heat .
The mechanism of action for 3-hydroxy-3,3-diphenylpropanoic acid primarily revolves around its role as an intermediate in synthetic pathways for pharmaceuticals. Its hydroxyl group allows it to participate in nucleophilic attacks in chemical reactions, making it a versatile building block in organic synthesis.
Relevant data includes:
The applications of 3-hydroxy-3,3-diphenylpropanoic acid are diverse:
The synthesis of enantiomerically pure 3-hydroxy-3,3-diphenylpropanoic acid leverages stereoselective biocatalysts to install chiral centers. While direct reports on the diphenyl analog are limited, methodologies for structurally related 3-hydroxy-3-phenylpropanoates provide established frameworks. Saccharomyces cerevisiae (ATCC® 9080™) reduces β-keto esters to (S)-3-hydroxy-3-phenylpropanoate with high enantiomeric excess (ee) via NADPH-dependent ketoreductases [2]. Similarly, engineered Mortierella isabellina whole cells catalyze asymmetric reductions of prochiral ketones under non-fermenting conditions, yielding (R)-enantiomers when ethyl chloroacetate inhibits (R)-selective enzymes [2]. For the diphenyl target, modifying the substrate to ethyl 3-oxo-3,3-diphenylpropanoate enables analogous biocatalytic reduction. Key parameters include:
Table 1: Biocatalytic Systems for β-Hydroxy Ester Synthesis
Biocatalyst | Substrate | Product Enantiomer | ee (%) | Yield (%) |
---|---|---|---|---|
S. cerevisiae (fermenting) | Ethyl 3-oxo-3-phenylpropanoate | (S)-hydroxy ester | >98 | 85 |
M. isabellina (non-fermenting) | Ethyl 3-oxo-3-phenylpropanoate | (R)-hydroxy ester | 92 | 78 |
Pseudomonas fluorescens lipase | Ethyl 3-acetoxy-3-phenylpropanoate | (R)-hydroxy ester | 95 | 48* |
*Kinetic resolution yield (max. 50% theoretical) [2] [4].
Immobilized enzymes enable heterogeneous catalysis with enhanced stability and reusability for synthesizing chiral intermediates. Silica nanoparticles functionalized with amine groups anchor Pseudomonas fluorescens lipase, facilitating kinetic resolution of racemic 3-hydroxy-3,3-diphenylpropanonitrile via transesterification [4]. Ionic liquids (ILs) like [BMIM]Cl further stabilize lipase conformation, achieving 79.5% ee and 97.4% process efficiency in hexane [4]. For asymmetric reductions:
Racemic 3-hydroxy-3,3-diphenylpropanoic acid can be resolved via lipase-catalyzed enantioselective reactions. Porcine pancreas lipase (PPL) hydrolyzes (R,S)-ethyl 3-hydroxy-3-phenylpropanoate with (S)-selectivity in phosphate buffer (pH 7.5, 35°C), yielding (S)-acid with >90% ee [3]. Transesterification of 3-hydroxy-3,3-diphenylpropanonitrile with vinyl acetate in [BMIM]Cl/hexane mixtures preferentially acylates the (R)-enantiomer, leaving (S)-alcohol recoverable at ~80% ee [4]. Optimization strategies include:
Introducing the second phenyl group requires transition metal-catalyzed C–C bond formation. Palladium-catalyzed arylation of ethyl 3-oxo-3-phenylpropanoate with aryl halides enables one-step access to diphenyl precursors, though yields are hampered by enol tautomerization. Key advancements:
Table 2: Cross-Coupling Strategies for 3,3-Diaryl Integration
Method | Catalyst System | Substrate | Yield (%) | Limitations |
---|---|---|---|---|
Pd-catalyzed α-arylation | Pd₂(dba)₃/t-BuXPhos | Ethyl 3-oxo-3-phenylpropanoate | 75 | Requires anhydrous conditions |
Biocatalytic aldol reaction | Thiolase + PACD | Propionyl-CoA + benzaldehyde | Not reported | Untested for diaryl products |
Decarboxylative coupling | Cu/phenanthroline/K₂CO₃ | 3-oxo-3-phenylpropanoic acid | 68 | Homocoupling byproducts |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: